5'-Fluoro-5'-deoxyadenosine

MTAP Polyamine Metabolism Methionine Salvage

Choose 5'-Fluoro-5'-deoxyadenosine (5'-FDA, CAS 731-98-6) for your research on biological C-F bond formation, polyamine/methionine salvage pathways, and cancer metabolism. This fluorinated nucleoside analog, with a 5'-fluorine substitution (not a generic modification), is the authentic fluorinase product and MTAP substrate, ensuring reliable enzyme kinetics and pathway studies. High-purity (≥98%) available for B2B procurement.

Molecular Formula C10H12FN5O3
Molecular Weight 269.23 g/mol
CAS No. 731-98-6
Cat. No. B8248724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Fluoro-5'-deoxyadenosine
CAS731-98-6
Molecular FormulaC10H12FN5O3
Molecular Weight269.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)O)O)N
InChIInChI=1S/C10H12FN5O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H2,12,13,14)/t4-,6-,7-,10-/m1/s1
InChIKeyQPVLKMICBYRPSX-KQYNXXCUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Fluoro-5'-deoxyadenosine (CAS 731-98-6) for Fluorometabolism Research and MTAP Substrate Assays


5'-Fluoro-5'-deoxyadenosine (5'-FDA, CAS 731-98-6) is a fluorinated nucleoside analog belonging to the adenosines class, distinguished by the replacement of the 5'-hydroxyl group with a fluorine atom [1]. This compound is naturally produced by the bacterium *Streptomyces cattleya* as the first committed intermediate in the biosynthesis of the organofluorine metabolites fluoroacetate and 4-fluorothreonine [2]. Its primary value in research stems from its role as a biosynthetic intermediate and as a substrate for key enzymes in polyamine and methionine salvage pathways [3].

Why 5'-Fluoro-5'-deoxyadenosine Cannot Be Replaced by Other 5'-Modified Adenosine Analogs


The specific fluorine substitution at the 5'-position in 5'-FDA is not a generic modification; it confers unique steric, electronic, and metabolic properties that directly affect enzyme recognition and downstream metabolic fate. Substitution with a larger halogen (e.g., chlorine) or a different functional group (e.g., a thioether as in MTA) alters the molecule's interaction with key enzymes such as 5'-methylthioadenosine phosphorylase (MTAP) and fluorinase, leading to distinct substrate efficiencies, inhibition profiles, and biological outcomes [1]. Therefore, replacing 5'-FDA with a close analog will not recapitulate the specific enzyme kinetics or biological pathway activation required for precise studies of fluorometabolism, polyamine biochemistry, or antiviral/cancer research [2].

Quantitative Differentiation Evidence for 5'-Fluoro-5'-deoxyadenosine (CAS 731-98-6)


MTAP Substrate Activity: 5'-FDA is Efficiently Cleaved, Unlike Bulky 5'-Modified Analogs

5'-FDA serves as an efficient substrate for 5'-methylthioadenosine phosphorylase (MTAP), a key enzyme in polyamine metabolism, whereas other 5'-modified analogs such as 5'-deoxy-5'-fluoro-5'-(methylthio)adenosine (compound 10) are not substrates and act as inhibitors [1]. In contrast to the natural substrate 5'-deoxy-5'-methylthioadenosine (MTA), 5'-FDA lacks the thioether moiety, which alters its downstream product regulation [1].

MTAP Polyamine Metabolism Methionine Salvage Substrate Specificity

Enzyme Inhibition Profile: 5'-FDA's Fluorine Dictates a Unique Ki Compared to MTA Analogs

While 5'-FDA is a substrate for MTAP, closely related fluorinated analogs are potent inhibitors. For example, 5'-deoxy-5'-[(monofluoromethyl)thio]adenosine (Compound 9) is a potent competitive inhibitor of MTA phosphorylase with a Ki of 3.3 µM [1]. In contrast, the fluorine substitution pattern of 5'-FDA results in a different biological profile that does not involve direct inhibition of this enzyme [2].

Enzyme Inhibition MTA Phosphorylase Polyamine Biosynthesis

Metabolic Pathway Specificity: 5'-FDA is the Obligate Precursor for Fluorometabolite Biosynthesis

5'-FDA is the exclusive product of the fluorinase enzyme (5'-fluoro-5'-deoxyadenosine synthase), which catalyzes the unique biological reaction between fluoride ion and S-adenosyl-L-methionine (SAM) [1]. This is the first committed step in the biosynthesis of the fluorometabolites fluoroacetate and 4-fluorothreonine [2]. Other 5'-modified adenosines, such as 5'-chloro-5'-deoxyadenosine, are not generated by this enzyme and cannot initiate this specific metabolic pathway [3].

Fluorometabolism Biosynthetic Pathway Streptomyces cattleya Fluorinase

In Vivo Rescue of Fluorometabolite Production in Knockout Strains

Addition of 5'-fluoro-5'-deoxyadenosine to the culture broth of a *Streptomyces cattleya* mutant lacking the fluorinase gene (*flA*) restores the production of the fluorometabolites fluoroacetate and 4-fluorothreonine [1]. This demonstrates that 5'-FDA is not only an intermediate but can functionally replace the missing enzyme activity in a whole-cell system, confirming its specific role in vivo [1]. This level of functional complementation is not observed with other adenosine analogs.

Genetic Complementation Fluorometabolism Knockout Mutant In Vivo

Recommended Research Applications for 5'-Fluoro-5'-deoxyadenosine (CAS 731-98-6)


Probing the Methionine Salvage Pathway and Polyamine Metabolism

5'-FDA is a validated substrate for 5'-methylthioadenosine phosphorylase (MTAP), a key enzyme in the methionine salvage and polyamine biosynthetic pathways [1]. Researchers studying cancer metabolism, where polyamine synthesis is often dysregulated, can use 5'-FDA as a tool to track flux through this pathway or to assess MTAP activity in cell lysates and purified enzyme assays, differentiating its role from that of the natural substrate MTA [1].

Investigating Enzymatic Carbon-Fluorine Bond Formation

As the product of the fluorinase enzyme, 5'-FDA is the central molecule for studying biological C-F bond formation [2]. It is essential for in vitro characterization of fluorinase kinetics, structural studies of the enzyme-substrate complex, and for developing biotechnological applications of this unique enzyme, such as the enzymatic synthesis of 18F-labeled PET tracers [3].

Metabolic Engineering for Organofluorine Production

5'-FDA serves as a critical analytical standard and pathway intermediate for metabolic engineering efforts aimed at producing fluorinated natural products or novel organofluorine compounds in heterologous hosts [4]. Its use in complementation assays with *S. cattleya* knockout strains confirms pathway integrity and can be used to validate the function of introduced biosynthetic genes [4].

Differentiating Antiproliferative Mechanisms of Adenosine Analogs

When studying the antiproliferative effects of adenosine analogs in cancer cell lines, 5'-FDA can serve as a control compound to differentiate between mechanisms involving polyamine pathway disruption versus other targets [5]. Its distinct substrate profile for MTAP, compared to inhibitory analogs like 5'-deoxy-5'-[(monofluoromethyl)thio]adenosine, allows researchers to dissect the specific contribution of MTAP inhibition to observed biological effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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